2,6-DI-O-Carboxymethyl-D-glucose

Vue d'ensemble

Description

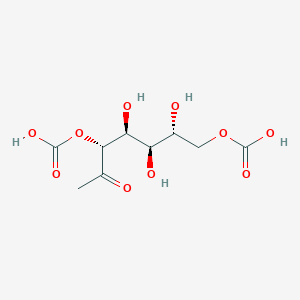

2,6-DI-O-Carboxymethyl-D-glucose is a complex chemical entity . It is an indispensable component in the process of bioconjugate preparation . Its versatility extends to nanoparticle surface modification substrates, ushering in improved stability, while simultaneously enhancing biocompatibility .

Synthesis Analysis

The synthesis of carboxymethyl ethers of glucose involves a reaction with methyl bromoacetate . The mixture is stirred in an atmosphere of dry nitrogen at room temperature for 18 hours . Methyl bromoacetate is then added, causing an immediate reaction with the evolution of heat .Molecular Structure Analysis

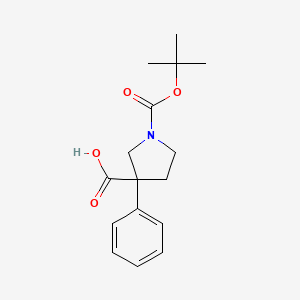

The molecular formula of 2,6-DI-O-Carboxymethyl-D-glucose is C10H16O10 . It contains a total of 35 bonds; 19 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 2 esters (aliphatic), 1 aldehyde (aliphatic), 5 hydroxyl groups, 4 secondary alcohols, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

The molecular weight of 2,6-DI-O-Carboxymethyl-D-glucose is 296.23 g/mol . It appears as a colorless syrup . It is soluble in DMSO, H2O, and MeOH .Applications De Recherche Scientifique

Synthesis and Chromatography

The synthesis of 2,6-DI-O-Carboxymethyl-D-glucose, along with other carboxymethyl ethers of glucose, has been successfully achieved. These compounds have been analyzed using paper chromatography, demonstrating effective separation of these derivatives, which is crucial for understanding their chemical properties and potential applications (Shyluk & Timell, 1956).

Structural Analysis in Carboxymethylcellulose

The study of carboxymethylcellulose, which involves 2,6-di-O-(carboxymethyl)glucose, reveals insights into its monomer composition and substitution patterns. This is significant for understanding the structural and functional aspects of these complex carbohydrates (Reuben & Conner, 1983).

Molecular Structure Elucidation

Research has delved into the detailed molecular structure of 2,3-O-carboxymethyl cellulose, prepared via 6-O-(4-monomethoxy)triphenylmethyl cellulose. This investigation aids in comprehending the distribution of functional groups and the overall molecular architecture, which is pivotal for potential applications in various fields (Heinze et al., 2000).

Metabolism and Imaging Studies

2-Deoxy-D-glucose, a related compound, is extensively studied in metabolism and imaging fields. For instance, its uptake and metabolism in the brain have been imaged using Glucocest MRI, highlighting the potential of these glucose derivatives in medical imaging and diagnostic research (Nasrallah et al., 2013).

Glucose Sensing and Diabetes Research

In the context of diabetes research, glucose derivatives play a significant role. Advanced techniques in machine learning and data mining have been applied to analyze data related to diabetes, where glucose and its derivatives are key components (Kavakiotis et al., 2017). Additionally, the development of glucose sensors based on glucose dehydrogenase using polydopamine-functionalized nanotubes is a notable advancement, underlining the importance of glucose derivatives in biomedical applications (Jeon, Kim, & Choi, 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLLDQYDOZMJC-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DI-O-Carboxymethyl-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)

![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)

![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)

![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)